Product packaging for Erysubin B(Cat. No.:CAS No. 221150-19-2)

Erysubin B

Cat. No.: B104357
CAS No.: 221150-19-2
M. Wt: 352.3 g/mol
InChI Key: OVLQTBOVUNAVGU-UHFFFAOYSA-N
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Description

Overview of Erysubin B's Classification within Natural Products

This compound is a natural product, specifically categorized as a flavonoid nih.govresearchgate.net. More precisely, it is identified as a prenylated isoflavonoid (B1168493) or isoflavone (B191592) nih.govresearchgate.netresearchgate.net. This classification places it within a large and diverse group of plant secondary metabolites characterized by a 15-carbon skeleton arranged in a C6-C3-C6 configuration, typically comprising two benzene (B151609) rings (A and B) connected by a three-carbon bridge nih.gov. The "prenylated" descriptor indicates the presence of a prenyl (3-methylbut-2-enyl) group, which often enhances lipophilicity and bioactivity of these compounds fluoroprobe.com.

This compound has been isolated from various plant sources, notably from the whole plant (roots and aerial parts) of Erinacea anthyllis nih.govchemicalbook.com and the stem bark of Erythrina caffra Thunb. researchgate.netpharmaffiliates.com. Its molecular formula is C₂₀H₁₆O₆, with a molecular weight of 352.34 g/mol researchgate.netresearchgate.netpharmaffiliates.com.

Significance of Natural Products, Particularly Flavonoids, in Biomedical Research

Natural products are indispensable in healthcare and medicine, serving as vital resources due to their flexible health benefits and documented pharmacological actions nih.govfrontiersin.org. Flavonoids, a prominent class of polyphenolic compounds found abundantly in plants, fruits, and vegetables, are particularly significant nih.govfrontiersin.org. Their importance in biomedical research stems from a wide array of reported biological activities, including antioxidant, anti-inflammatory, anti-mutagenic, and anti-carcinogenic properties nih.govnih.govfrontiersin.orgnih.govnih.gov. Beyond these, flavonoids have demonstrated antiviral, neuroprotective, cardioprotective, and anti-diabetic effects nih.govnih.govfrontiersin.orgnih.govontosight.ai.

The therapeutic potential of flavonoids is largely attributed to their ability to modulate key cellular enzyme functions and interact with radical-producing processes, thereby preventing cellular damage from reactive oxygen species nih.govnih.gov. The specific biological activities of individual flavonoids are influenced by their unique chemical structures, modes of action, and bioavailability within biological systems frontiersin.org. To date, over 10,000 distinct flavonoid compounds have been successfully isolated and identified, with this number steadily increasing frontiersin.org.

The broad spectrum of biological activities exhibited by flavonoids underscores their crucial role in the development of new therapeutic agents and their continued exploration in medicinal chemistry frontiersin.orgresearchgate.net.

Key Biological Activities of FlavonoidsDescriptionReferences
AntioxidantProtect cells against oxidative stress by reducing free radical formation and scavenging reactive oxygen species. nih.govnih.govfrontiersin.orgnih.govnih.gov
Anti-inflammatoryInhibit key enzymes in inflammatory pathways and counter reactive oxygen species-mediated inflammation. nih.govnih.govfrontiersin.orgnih.govnih.gov
Anticancer/AnticarcinogenicShow cytotoxic effects against various cancer cell lines and inhibit tumor growth and dissemination. nih.govfluoroprobe.comnih.govfrontiersin.orgresearchgate.net
AntimicrobialExhibit antifungal, antiviral, and antibacterial properties, disrupting microbial growth and reproduction. fluoroprobe.comfrontiersin.orgnih.govresearchgate.net
NeuroprotectiveShow potential in targeting neurodegenerative diseases and protecting the nervous system. nih.govfluoroprobe.comfrontiersin.org
CardioprotectiveAssociated with reduced risk of cardiovascular diseases and improved endothelial function. nih.govnih.govfrontiersin.org
AntidiabeticCan inhibit α-glucosidase enzyme activity and stimulate insulin (B600854) production. ontosight.ai

Research Landscape of Isoflavonoids from the Genus Erythrina

The genus Erythrina, belonging to the Fabaceae family, is widely recognized for its significant medicinal properties and serves as a rich source of diverse flavonoids. Over 130 species comprise this genus, many of which have been traditionally used as natural remedies for various health issues, including pain, inflammation, and infections. Phytochemical investigations of Erythrina species have led to the identification of approximately 409 distinct flavonoids, encompassing various chemical structures such as pterocarpans, flavanones, chalcones, and a substantial number of isoflavones (around 127 identified).

A notable characteristic of flavonoids from the Erythrina genus is their frequent prenylation, a modification that often enhances their lipophilicity and biological activity fluoroprobe.comresearchgate.net. Research on these compounds has highlighted their potential as promising agents for drug development, demonstrating a range of biological activities including anti-bacterial, anti-cancer, and anti-viral effects.

Specific isoflavonoids isolated from Erythrina species include Erysubin A, Erythrinin C, Alpinumisoflavone, Wighteone (also known as Erythrinin B), and the Erysubin C-F series fluoroprobe.com. Studies on these compounds have explored their antimicrobial potential, with prenylated (iso)flavonoids, flavans, and pterocarpans frequently flagged as potent antimicrobial agents. For instance, Erysubin F has shown in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. However, it is important to note that some studies, such as one evaluating this compound's activity against MRSA, reported no activity below a concentration of 25 mg/L (MIC >25 mg/L). This highlights the compound-specific nature of biological activity even within the same class.

The diverse chemical structures and reported bioactivities of Erythrina isoflavonoids underscore the genus's importance as a valuable resource for discovering novel therapeutic compounds.

Scope and Objectives for Advanced Research on this compound

This compound, as a prenylated isoflavonoid, presents an intriguing subject for advanced biomedical research. Its isolation from plants like Erinacea anthyllis and Erythrina caffra establishes its natural origin and warrants further investigation into its specific pharmacological profile nih.govresearchgate.net.

Initial research has indicated that this compound, alongside Erysubin A, exhibits α-glucosidase inhibitory activity ontosight.ai. This enzyme inhibition is a relevant target for managing hyperglycemia, suggesting a potential role for this compound in anti-diabetic strategies ontosight.ai. Furthermore, these compounds were observed to stimulate insulin secretion from the pancreatic islets of mice, reinforcing their potential in metabolic regulation ontosight.ai.

While some studies have reported a lack of significant antibacterial activity for this compound against certain strains like MRSA at tested concentrations, the broader context of prenylated isoflavonoids from Erythrina species often points to antimicrobial properties. This discrepancy necessitates further detailed investigation into the specific antimicrobial spectrum and potency of this compound against a wider range of pathogens, as well as an elucidation of the conditions under which activity might be observed.

Objectives for advanced research on this compound should focus on:

Elucidating its precise mechanisms of action: Understanding how this compound exerts its α-glucosidase inhibitory and insulin-stimulating effects at a molecular level.

Comprehensive biological activity profiling: Systematically evaluating its activity across a broader range of disease models, including other metabolic disorders, inflammatory conditions, and various microbial strains.

Structure-activity relationship (SAR) studies: Investigating how modifications to its prenylated isoflavonoid structure influence its potency and selectivity for specific biological targets.

Comparative studies: Benchmarking its efficacy and mechanistic insights against other known isoflavonoids and established therapeutic agents.

Isolation and synthesis optimization: Developing more efficient methods for its extraction from natural sources or exploring synthetic pathways to enable larger-scale production for research and potential development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O6 B104357 Erysubin B CAS No. 221150-19-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-(hydroxymethyl)-7-(4-hydroxyphenyl)-2-methylpyrano[3,2-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-20(10-21)7-6-13-15(26-20)8-16-17(18(13)23)19(24)14(9-25-16)11-2-4-12(22)5-3-11/h2-9,21-23H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLQTBOVUNAVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101114188
Record name (-)-5-Hydroxy-2-(hydroxymethyl)-7-(4-hydroxyphenyl)-2-methyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221150-19-2
Record name (-)-5-Hydroxy-2-(hydroxymethyl)-7-(4-hydroxyphenyl)-2-methyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221150-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-5-Hydroxy-2-(hydroxymethyl)-7-(4-hydroxyphenyl)-2-methyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence, Isolation, and Structural Elucidation Methodologies of Erysubin B

Advanced Isolation and Purification Techniques for Erysubin B

Chromatographic Separation Methodologies for Complex Mixtures

Chromatographic methods are indispensable for separating this compound from the intricate mixtures found in natural extracts. Common techniques employed include:

Column Chromatography (CC) : This is frequently used as an initial separation step, often employing silica (B1680970) gel 60 or Sephadex LH-20 as stationary phases. Elution is typically performed with a gradient of increasing polarity, such as ethyl acetate (B1210297) in hexane (B92381) or chloroform/methanol mixtures wikipedia.orgru.ac.za.

Thin Layer Chromatography (TLC) : Analytical TLC, often utilizing aluminium or glass-backed plates coated with Merck Kieselgel 60 GF254, is used for monitoring separation progress and preliminary identification. Developed plates are visualized under ultraviolet light (254 nm) or by spraying with reagents like vanillin-sulphuric acid.

High-Performance Liquid Chromatography (HPLC) : For higher resolution separation and purification, especially in the later stages, Reversed-Phase HPLC (RP-HPLC) is commonly applied ru.ac.za. HPLC with chiral columns can also be utilized to separate racemic forms of compounds, if present.

Flash Chromatography : This is a rapid form of column chromatography often used for initial purification of crude extracts.

Vacuum Liquid Chromatography (VLC) : This technique, often using RP-18 or silica gel, can also be employed for initial fractionation of extracts wikipedia.org.

These chromatographic methodologies ensure that this compound is obtained in a chromatographically homogeneous state for subsequent structural elucidation.

Rigorous Structural Elucidation Methods Applied to this compound

The definitive determination of this compound's chemical structure relies on a combination of advanced spectroscopic techniques and comparative analysis with established data.

Application of 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of natural products like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely applied plantaedb.comnih.govwikipedia.org.

1D NMR : Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide crucial information about the number and types of hydrogen and carbon atoms, their chemical environments (chemical shifts, δ), and their connectivity (coupling constants, J).

2D NMR : Advanced 2D NMR techniques are essential for establishing the full connectivity and relative stereochemistry of the molecule. These include:

Correlation Spectroscopy (COSY) : Reveals proton-proton spin-spin coupling through bonds.

Heteronuclear Single Quantum Coherence (HSQC) : Correlates protons directly bonded to carbons.

Heteronuclear Multiple Bond Correlation (HMBC) : Identifies long-range proton-carbon correlations (2-4 bonds), which are vital for establishing quaternary carbon positions and connecting different molecular fragments, such as the prenyl moiety to the isoflavone (B191592) backbone.

Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) : Provides information about spatial proximity between protons, aiding in the determination of relative configuration.

While specific detailed NMR spectroscopic data (e.g., precise chemical shifts and coupling constants) for this compound itself were not extensively detailed in the provided search results, the methodology confirms that these techniques are fundamental to its structural characterization plantaedb.comnih.govwikipedia.org.

Mass Spectrometry (MS) Applications in Structural Characterization

Mass Spectrometry (MS) plays a critical role in determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) : Techniques such as High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOF-MS) are used to obtain accurate mass measurements, which are then used to deduce the precise molecular formula of the compound ru.ac.za.

Tandem Mass Spectrometry (MS/MS) : This technique involves fragmenting the precursor ion and analyzing the resulting fragment ions. The fragmentation patterns provide valuable insights into the substructures present within the molecule. For prenylated compounds like this compound, MS/MS can reveal characteristic cleavages, such as the elimination of prenyl groups ebi.ac.uk. MS/MS data, including the analysis of b- and y-ions (though more commonly discussed for peptides, the principle of characteristic fragmentation applies to small molecules), helps in piecing together the molecular structure.

Comparative Analysis with Established Spectroscopic Data and Literature Values

A crucial final step in the structural elucidation of this compound involves comparing its obtained spectroscopic data (UV, NMR, and MS) with previously reported data for known compounds in the scientific literature plantaedb.comnih.govebi.ac.ukwikipedia.org. This comparative analysis is essential for confirming the proposed structure and ensuring the compound's identity and purity ebi.ac.uk. If the spectroscopic data matches that of a known compound, the structure is confirmed. If it represents a new compound, the comprehensive spectroscopic data provides the basis for its novel structural assignment.

Pharmacological and Biological Activities of Erysubin B and Analogues: Advanced Research

Antimicrobial and Antibacterial Research

Research into Erysubin B and related compounds has explored their efficacy against various pathogenic bacterial strains, investigated instances of limited activity, highlighted the potent effects of specific analogues against resistant bacteria, and delved into their potential mechanisms of action.

Evaluations of Activity Spectrum Against Pathogenic Bacterial Strains

Erysubin F, a diprenylated isoflavonoid (B1168493) structurally related to this compound, has demonstrated notable in vitro activity against Methicillin-Resistant Staphylococcus aureus (MRSA, ATCC 43300), with a Minimum Inhibitory Concentration (MIC) of 15.4 μM. Its flavone (B191248) isomer, 7,4′-dihydroxy-8,3′-diprenylflavone, also exhibited in vitro activity against MRSA with an MIC of 20.5 μM. acs.orgnih.govresearchgate.net Furthermore, Erysubin F has shown antibacterial activity against Mycobacterium tuberculosis, with an MIC of 32.0 μM. researchgate.net

However, the activity spectrum of these compounds is not universal. Erysubin F, 7,4′-dihydroxy-8,3′-diprenylflavone, and the monoprenylated compound 5-deoxy-3′-prenylbiochanin A were found to be inactive against Salmonella enterica subsp. enterica (NCTC 13349), Escherichia coli (ATCC 25922), and Candida albicans (ATCC 90028), with MIC values exceeding 80.0 μM. acs.orgnih.govresearchgate.netresearchgate.net

The following table summarizes the in vitro antimicrobial activity of Erysubin F and related compounds:

CompoundPathogenActivity (MIC)Reference
Erysubin FStaphylococcus aureus (MRSA, ATCC 43300)15.4 μM acs.orgnih.govresearchgate.net
7,4′-dihydroxy-8,3′-diprenylflavoneStaphylococcus aureus (MRSA, ATCC 43300)20.5 μM acs.orgnih.govresearchgate.net
Erysubin FMycobacterium tuberculosis32.0 μM researchgate.net
Erysubin FSalmonella enterica subsp. enterica> 80.0 μM (Inactive) acs.orgnih.govresearchgate.netresearchgate.net
Erysubin FEscherichia coli> 80.0 μM (Inactive) acs.orgnih.govresearchgate.netresearchgate.net
Erysubin FCandida albicans> 80.0 μM (Inactive) acs.orgnih.govresearchgate.netresearchgate.net
5-deoxy-3′-prenylbiochanin AStaphylococcus aureus (MRSA, ATCC 43300)Inactive acs.orgnih.govresearchgate.net
5-deoxy-3′-prenylbiochanin ASalmonella enterica subsp. enterica> 80.0 μM (Inactive) acs.orgnih.govresearchgate.netresearchgate.net
5-deoxy-3′-prenylbiochanin AEscherichia coli> 80.0 μM (Inactive) acs.orgnih.govresearchgate.netresearchgate.net
5-deoxy-3′-prenylbiochanin ACandida albicans> 80.0 μM (Inactive) acs.orgnih.govresearchgate.netresearchgate.net

Investigations into Lack or Weakness of Direct this compound Activity in Specific Assays (e.g., MIC > 25 mg/L against certain organisms)

In contrast to some of its analogues, this compound itself has shown limited direct antibacterial activity in certain assays. Studies have reported that this compound, alongside compounds such as lupiwighteone, laburnetin, and M-Wi-2 (81), exhibited no activity below a concentration of 25 mg/L, indicating MIC values greater than 25 mg/L against the tested organisms. nih.gov

Activity of Related Diprenylated Isoflavonoids (e.g., Erysubin F) against Methicillin-Resistant Staphylococcus aureus (MRSA)

The diprenylated isoflavonoid Erysubin F has demonstrated significant in vitro activity against Methicillin-Resistant Staphylococcus aureus (MRSA). Specifically, synthetic Erysubin F showed an MIC of 15.4 μM against MRSA (ATCC 43300). acs.orgnih.govresearchgate.net Its non-natural flavone isomer, 7,4′-dihydroxy-8,3′-diprenylflavone, also displayed activity against the same MRSA strain with an MIC of 20.5 μM. acs.orgnih.govresearchgate.net This highlights the importance of the diprenylated structure for activity against MRSA, as the monoprenylated analogue, 5-deoxy-3′-prenylbiochanin A, was found to be inactive against this strain. acs.orgnih.govresearchgate.net It is worth noting that an earlier report on Erysubin F isolated from Erythrina variegata indicated a higher MIC value of 256.1 μM against MRSA, suggesting potential differences based on isolation source or purity, with synthetic versions showing greater potency. fluoroprobe.com

Mechanistic Insights into Antibacterial Action, Including Inhibition of Bacterial ATPase DNA Gyrase B

Bacterial DNA gyrase B (GyrB) is a validated target in the development of antimicrobial drugs, as it contains an ATPase domain crucial for bacterial DNA replication and transcription. mdpi.comuniprot.orgnih.gov Flavonoids, a broad class of natural products to which this compound and its analogues belong, have been reported to exert antibacterial activities through various mechanisms, including the inhibition of ATPase DNA gyrase B. mdpi.comnih.gov

A virtual screening study specifically aimed to identify potential inhibitors of bacterial ATPase DNA gyrase B from flavonoids within the genus Erythrina. This research identified 49 flavonoids with potential inhibitory activity based on their lower binding affinity compared to known inhibitors and ATP, with 6 of these also predicted to have low toxicity. mdpi.comnih.gov While Erysubin F, a compound from the Erythrina genus, exhibits good antibacterial activity against MRSA, direct experimental mechanistic insights specifically linking this compound or Erysubin F to the inhibition of bacterial ATPase DNA gyrase B were not explicitly detailed in the provided research. Further studies would be required to confirm this specific mechanism for this compound and its analogues.

Assessment of Activity in In Vitro and In Vivo Models

The antibacterial activities of Erysubin F and its related compounds have been primarily assessed through in vitro models. As detailed in Section 4.1.1, these in vitro evaluations have provided specific MIC values against strains such as MRSA and Mycobacterium tuberculosis. acs.orgnih.govresearchgate.net However, based on the currently available information, specific data regarding the in vivo assessment of the antibacterial activity of this compound or Erysubin F were not found.

Antioxidant Research

Beyond their antimicrobial properties, prenylated isoflavonoids, including this compound and its analogues, have also been investigated for their antioxidant activities. This compound is recognized as a prenylated isoflavonoid possessing antioxidant properties. medchemexpress.com Similarly, Erysubin E, another isoflavonoid, has demonstrated antioxidant activity. researchgate.netnih.gov This aligns with the broader understanding that prenylated (iso)flavonoid-type compounds generally exhibit good antioxidant properties, contributing to their potential biological benefits. researchgate.net

Quantitative Assessment of Radical Scavenging Activities (e.g., DPPH assay)

This compound is recognized as a prenylated isoflavonoid possessing antioxidant activity. nih.govmdpi.com While specific quantitative data for this compound's radical scavenging activity, such as an IC50 value from a DPPH assay, are not explicitly detailed in all available research, the broader class of prenylated (iso)flavonoids, to which this compound belongs, exhibits significant antioxidant capabilities. For instance, studies on prenylated (iso)flavonoid-type compounds, including the analogue Erysubin F, have demonstrated strong radical scavenging properties. uni.lu The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is a widely employed method to assess antioxidant capacity by measuring the reduction of the purple DPPH radical to its colorless form upon reaction with hydrogen-donating antioxidants. wikipedia.orgcenmed.commdpi.comnih.gov In general, a lower IC50 value in a DPPH assay indicates higher antioxidant activity. nih.gov

Cellular Antioxidant Defense Mechanism Studies of Prenylated Isoflavonoids

The antioxidant mechanisms of prenylated isoflavonoids, including this compound, are primarily attributed to their ability to scavenge free radicals. Research indicates that the CH bond of the prenyl substituent is the most thermodynamically favorable site for trapping free radicals in lipid physiological environments. uni.lu Conversely, the OH bond of the B-ring of these compounds appears to be more reactive in aqueous environments. uni.lu The radical scavenging activity is largely mediated through two key mechanisms: Hydrogen Atom Transfer (HAT) in lipid environments and Sequential Proton Loss Electron Transfer (SPLET) in polar physiological environments. uni.lu Furthermore, these compounds exhibit strong binding affinity to enzymes such as xanthine (B1682287) oxidase and inducible nitric oxide synthase, which are involved in the production of reactive oxygen species, thereby contributing to their antioxidant effects. uni.lu

Anticancer and Cytotoxic Research

This compound has been noted for its cytotoxic properties. wikipedia.org The broader class of flavonoids and isoflavonoids, including this compound, are recognized for their diverse biological activities, including anticancer effects. wikipedia.orglipidmaps.orgfluoroprobe.com

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) as a Therapeutic Target

Protein Tyrosine Phosphatase 1B (PTP1B) is an intracellular enzyme that plays a crucial role as a negative regulator of the insulin (B600854) receptor signaling pathway. mdpi.comresearchgate.netuni.lu Its inhibition is considered a promising therapeutic strategy for conditions such as type 2 diabetes and obesity, and it is also implicated in cancer pathogenesis. researchgate.netuni.lu Flavonoids, including isoflavonoids, have demonstrated significant potential as PTP1B inhibitors. researchgate.netuni.luresearchgate.netctdbase.org

Studies on pterocarpans, a subgroup of isoflavonoids that includes compounds structurally related to this compound, have shown them to be potent PTP1B inhibitors and potential anticancer agents. ctdbase.org For example, Erysubin E, a related pterocarpan (B192222), has exhibited PTP1B inhibitory activity with IC50 values ranging from 4.2 to 19.3 µM. ctdbase.org The presence of a prenyl group, particularly at the C-4 position in pterocarpans, appears to be crucial for potent PTP1B inhibitory activity. frontiersin.org Similarly, a prenyl group attached at the C-3' position in the B-ring of the flavonoid skeleton has been shown to enhance PTP1B inhibitory efficacy. cambridge.org

Cytotoxicity Profiles in Various Cancer Cell Lines

Research has investigated the cytotoxic profiles of this compound and its analogues against various cancer cell lines. While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively detailed in all literature, its cytotoxic potential is acknowledged. wikipedia.org

For instance, Erysubin A, a prenylated isoflavonoid sharing core structural motifs with this compound, has demonstrated promising cytotoxic effects against human promyelocytic leukemia HL-60 cells, with IC50 values ranging from 4.3 ± 0.7 to 18.0 ± 1.7 µM. uni.lu This indicates a potent ability to inhibit cell proliferation in this leukemia cell line. uni.lu

Another related compound, Erybraedin B, a pterocarpan isolated from Erythrina abyssinica, has shown strong cytotoxic activity against several breast cancer cell lines. Its IC50 values ranged from 5.6 to 22.7 µM against MCF7, tamoxifen-resistant MCF7 (MCF7/TAMR), adriamycin-resistant MCF7 (MCF7/ADR), and MDA-MB-231 cells. ctdbase.org Notably, Erybraedin B exhibited approximately twofold greater potency than tamoxifen (B1202) against the drug-resistant MCF7/TAMR and MCF7/ADR cell lines.

Furthermore, addisoniafavanones I and II, which are diprenylated flavonoids derived from Erythrina addisoniae, displayed enhanced toxicity against H4IIE hepatoma cells compared to monoprenyl-substituted flavonoids, with EC50 values of 14.7 µM and 5.25 µM, respectively. fluoroprobe.com

The following table summarizes the cytotoxic activities of this compound analogues mentioned:

Table 1: Cytotoxicity Profiles of this compound Analogues in Various Cancer Cell Lines

Compound NameCancer Cell LineIC50 / EC50 (µM)Reference
Erysubin AHL-604.3 – 18.0 uni.lu
Erybraedin BMCF75.6 – 22.7 ctdbase.org
MCF7/TAMR6.2 ± 0.2
MCF7/ADR5.6 ± 0.7
MDA-MB-2315.6 – 22.7 ctdbase.org
Addisoniafavanone IH4IIE Hepatoma14.7 fluoroprobe.com
Addisoniafavanone IIH4IIE Hepatoma5.25 fluoroprobe.com

Molecular Targets and Signaling Pathways Involved in Antiproliferative Effects (e.g., Caspase-3/7 Activation)

The antiproliferative effects of this compound and its analogues are often mediated through the induction of apoptosis, a programmed cell death process. Research on pterocarpans, including Erysubin E, indicates that these compounds can induce apoptosis via the mitochondria-mediated intrinsic pathway. wikipedia.org This pathway is characterized by the dissipation of mitochondrial membrane potential, an increase in cytosolic cytochrome c, and subsequent activation of initiator caspase-9 and effector caspase-3 (but not caspase-8). wikipedia.org DNA fragmentation, a hallmark of apoptosis, has also been observed in cells treated with these compounds. wikipedia.org

Further studies on related compounds, such as neorautenol (B600611) and phaseollin, have shown a significant increase in the activity of caspase-3/7 enzymes and an increase in fragmented nuclei, which are clear indicators of apoptosis induction. frontiersin.org Similarly, addisoniafavanones I and II have been reported to trigger apoptosis through the activation of caspase-3/7. fluoroprobe.com

Beyond apoptosis, the antiproliferative effects of such compounds can involve modulation of various signaling pathways critical for cancer cell survival and proliferation. These include the HER signaling pathway, PI3K (phosphatidylinositol 3-kinase) pathway, and MAPK (mitogen-activated protein kinase) pathway, all of which play significant roles in cell proliferation, differentiation, and survival.

Antiviral Research

The broader class of polyphenolics, including flavonoids, isoflavonoids, and neoflavonoids, has been reported to exhibit a range of biological activities, including antiviral properties. wikipedia.orglipidmaps.orgresearchgate.net While specific detailed antiviral research findings, such as IC50 values, for this compound itself are not widely available in the current literature, the potential for antiviral activity within this class of compounds is recognized. For instance, some compounds isolated from Erythrina sacleuxii, a plant species known to contain isoflavonoids, have demonstrated moderate antiviral activity. wikipedia.org This suggests that this compound, as a prenylated isoflavonoid, may also possess antiviral potential, warranting further investigation into its specific effects against various viral pathogens.

Evaluation of Antiviral Efficacy in Viral Replication Models

Current research on this compound does not provide specific data or detailed evaluations of its antiviral efficacy in viral replication models. While other prenylated isoflavonoids, such as 5-deoxy-3′-prenylbiochanin A and erysubin F, have shown moderate antiviral activity, direct evidence for this compound in this context is not explicitly documented in the provided search results. researchgate.net

Anti-inflammatory Research

This compound has been noted in the context of anti-inflammatory compound libraries and inflammation/immunology research. medchemexpress.com However, detailed research findings, including specific data tables or mechanistic studies directly demonstrating the anti-inflammatory activity of this compound itself, are not extensively reported in the available information. Many studies focus on the general anti-inflammatory properties of flavonoids or other compounds from related plant species.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, JNK/AP-1, PI3K/Akt)

While flavonoids, as a broader class of compounds to which this compound belongs, are known to modulate various inflammatory signaling pathways such as NF-κB, JNK/AP-1, and PI3K/Akt, specific studies detailing how this compound directly impacts these pathways are not available in the provided search results. mdpi.com Other prenylated flavonoids, like Cudraflavone B, have been shown to activate NF-κB, MAPK p38, and ERK, but this activity has not been specifically attributed to this compound. medchemexpress.com

Antiplasmodial Research

This compound is a natural product derived from Erythrina species, some of which are known for their antiplasmodial activities. researchgate.netresearchgate.net However, specific research findings directly attributing antiplasmodial activity to this compound are not detailed in the provided search snippets. While related compounds, such as erysubin F, have been noted for moderate antiplasmodial activity, explicit data for this compound's antiplasmodial effects are not presented. researchgate.netresearchgate.net

Inhibitory Effects on Parasitic Growth (e.g., Plasmodium falciparum)

There are no specific research findings in the provided information that detail the inhibitory effects of this compound on parasitic growth, such as against Plasmodium falciparum. Research on parasitic growth inhibition often focuses on other compounds or extracts from various plant sources, but direct data for this compound is not available.

Structure Activity Relationship Sar Studies of Erysubin B and Derivatives

Impact of Prenylation on Enhancing Biological Activities, Especially Antibacterial Activity

Prenylation, the addition of a prenyl (3-methylbut-2-enyl) group, is a common modification in natural products, significantly enhancing the biological properties of flavonoids, including isoflavonoids like Erysubin B. This modification is particularly noted for its role in boosting antibacterial activity. Studies on prenylated isoflavonoids from Erythrina species have demonstrated that the presence of prenyl groups is a key determinant of their potent antimicrobial effects researchgate.net.

Specifically, the position of the prenyl group on the isoflavone (B191592) core structure plays a critical role in modulating activity. Research indicates that prenyl groups at positions 6 or 8 in ring A and 3' or 5' in ring B can increase antibacterial efficacy researchgate.net. For isoflavones, prenylation at the C6 position has been identified as more favorable for antibacterial outcomes compared to C8 prenylation researchgate.net. The enhanced hydrophobicity conferred by the prenyl group is believed to facilitate a higher affinity for bacterial cytoplasmic membranes, which is considered a dominant mechanism of action for the antibacterial activity of these compounds. Beyond antibacterial effects, prenylation has also been correlated with increased cytotoxicity in cancer cell lines, suggesting a broader impact on biological profiles fluoroprobe.com.

Table 1: Influence of Prenylation Position on Antibacterial Activity (Illustrative for Isoflavonoids)

Prenylation Position (Isoflavone Ring)Observed Impact on Antibacterial ActivityReference
C6 (Ring A)Increased activity (better than C8) researchgate.net
C8 (Ring A)Increased activity (less than C6) researchgate.net
C3' or C5' (Ring B)Increased activity researchgate.net

Influence of Substituent Modifications on Pharmacological Profiles and Target Selectivity

Beyond prenylation, other substituent modifications on the this compound scaffold significantly influence its pharmacological profiles and target selectivity. The presence and position of hydroxyl and methoxy (B1213986) groups are critical determinants of biological activity. For instance, hydroxyl groups at positions 5 and 7 in ring A and 4' in ring B are associated with lower Minimum Inhibitory Concentration (MIC) values, indicating improved antibacterial activity researchgate.net. Conversely, methoxylation of these hydroxyl groups can lead to a decrease in activity. While methoxy groups may enhance membrane permeability, they can also reduce aqueous solubility, highlighting a balance between desired and undesired effects fluoroprobe.com.

General molecular modification strategies, such as altering the position or orientation of functional groups or introducing new chemical moieties, are widely employed to fine-tune drug properties. These modifications can lead to improvements in potency, target selectivity, and metabolic stability. For example, introducing a positive charge into an inhibitor at a strategic position can enhance selectivity by forming specific salt bridges with negatively charged residues in the target protein, as observed in studies targeting PTP1B. This demonstrates how precise chemical alterations can direct a compound towards a specific biological target, minimizing off-target effects.

Computational Approaches in SAR Analysis (e.g., Molecular Docking for Enzyme Inhibition)

Computational approaches, particularly molecular docking, have become indispensable tools in SAR analysis and rational drug design, offering insights into the molecular mechanisms of action of compounds like this compound and its derivatives. These methods allow researchers to predict how a small molecule binds to a target protein, identifying key amino acid residues involved in the interaction and estimating binding affinities.

Molecular docking studies have been extensively used to investigate the inhibitory potential of various compounds against enzymes. For instance, such studies have been applied to understand interactions with enzymes like α-glucosidase and cholinesterase. In the context of enzyme inhibition, molecular docking can reveal the precise binding orientation of a compound within the enzyme's active site, elucidating the nature of interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking. Beyond docking, more advanced computational techniques like Density Functional Theory (DFT) calculations can be combined to further understand inhibition mechanisms, including the formation of covalent bonds between the ligand and the enzyme. These in silico methods are crucial for guiding the synthesis of new analogues by predicting the most promising structural modifications for enhanced activity or selectivity.

Table 2: Applications of Molecular Docking in SAR Analysis (General Examples)

Target Enzyme/ProteinPredicted Interaction/OutcomeReference
α-GlucosidaseHigh docking scores, significant interactions with active site
CholinesteraseSame binding orientation as co-crystallized ligand
UreaseHydroxy and fluoro-substitutions pivotal for binding interactions
SARS-CoV-2 proteinsLower negative dock energy than reference compounds

Design and Synthesis of this compound Analogues for Optimized Potency and Selectivity

The insights gained from SAR studies and computational analyses directly inform the rational design and synthesis of this compound analogues aimed at optimizing potency and selectivity. The goal is to create new compounds with improved pharmacological properties, such as enhanced target affinity, reduced off-target effects, better solubility, or modulated metabolic stability.

Natural products, including this compound, often serve as "privileged structures" or guiding principles in the design of compound libraries due to their evolved ability to interact with biological targets. By systematically modifying the core structure of this compound, researchers can explore the chemical space around the parent compound to identify analogues with superior profiles. This process involves:

Targeted Modifications: Introducing or altering functional groups (e.g., hydroxyl, methoxy, prenyl) at specific positions identified by SAR to enhance desired interactions or reduce undesirable ones.

Scaffold Hopping/Bioisosteric Replacement: Replacing parts of the this compound scaffold with chemically different but functionally similar moieties to improve properties or overcome limitations.

Structure-Based Design: Utilizing structural information of the target protein (often obtained through crystallography or homology modeling) in conjunction with molecular docking to design analogues that fit optimally into the binding site.

Successful analogue design and synthesis have been demonstrated in various drug discovery programs, leading to derivatives with significantly enhanced potency and selectivity compared to their parent compounds. This iterative process of design, synthesis, and biological evaluation is central to translating the understanding of this compound's SAR into the development of clinically relevant compounds.

Total Synthesis and Chemical Modifications of Erysubin B

Synthetic Strategies Towards Erysubin B and Related Isoflavonoids

The synthesis of isoflavonoids, including this compound, typically involves established routes that build the characteristic C6-C3-C6 skeleton. These strategies often leverage key intermediates and specific rearrangement reactions to achieve the desired isoflavone (B191592) structure.

Retrosynthetic Analysis and Identification of Key Intermediates

Retrosynthetic analysis is a fundamental approach in organic synthesis, involving the imaginary breaking down of a target molecule into simpler, readily available starting materials through a series of disconnections nih.govebi.ac.uk. For isoflavonoids like this compound, common retrosynthetic pathways often converge on deoxybenzoin (B349326) and chalcone (B49325) precursors as key intermediates ru.ac.za.

Deoxybenzoin Route: This classical route involves the ring closure of a 2-hydroxyphenyl benzyl (B1604629) ketone (deoxybenzoin) with a C1 unit to construct the C6-C3-C6 skeleton of the isoflavone ru.ac.za. Deoxybenzoin intermediates can be accessed through reactions of phenols with phenylacetonitriles followed by hydrolysis, or by Friedel-Crafts acylation of phenols with phenylacetic acids or acyl chlorides ru.ac.za. Reagents such as ethyl formate, ethyl orthoformate, N,N-dimethylformamide (DMF), N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), or bis(dimethylamino)-t-butoxymethane are employed to incorporate the C1 unit, forming 2-hydroxyisoflavanone (B8725905) intermediates that then dehydrate to yield isoflavones ru.ac.za.

Chalcone Route: This biomimetic approach involves the oxidative rearrangement of chalcones, which are 2'-hydroxychalcones, to isoflavones. Chalcones themselves are typically synthesized via Claisen-Schmidt condensation reactions from appropriate starting materials like 4-hydroxybenzaldehyde (B117250) and 2,4-dimethoxyacetophenone, often catalyzed by bases like NaOH. Flavanones are also identified as crucial intermediates in the synthesis of prenylated isoflavones, including Erysubin F and 5-deoxy-3'-prenylbiochanin A, where their reaction with hypervalent iodine reagents leads to isoflavones via oxidative rearrangement.

Oxidative Rearrangements in Isoflavone Synthesis

Oxidative rearrangement reactions are central to the synthesis of isoflavones, particularly in the chalcone route, mirroring biogenetic pathways. This process involves the migration of the B-ring aryl group to the 3-position of the chromone (B188151) scaffold.

Key reagents employed in these oxidative rearrangements include:

Hypervalent Iodine Reagents: Reagents such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (BTI) are effective in converting flavanones into isoflavones through a 2,3-oxidative rearrangement. This reaction can also yield corresponding flavone (B191248) isomers via 2,3-dehydrogenation.

Thallium(III) Nitrate (B79036) (TTN) and Thallium(III) Acetate (B1210297): These reagents are well-documented for inducing oxidative rearrangement of chalcones to isoflavones. While effective, thallium(III) nitrate can sometimes produce aurones as side products or even as the sole product, depending on the substitution pattern of the chalcone.

Chalcone Epoxide Rearrangement: Rearrangement of chalcone epoxides, often facilitated by Lewis acids like BF₃·Et₂O, followed by catalytic hydrogenation, also serves as a method for isoflavone synthesis.

The mechanism of oxidative rearrangement, particularly in biosynthesis, has been proposed to involve hydroxylation followed by a 1,2-migration, often catalyzed by cytochrome P-450-dependent monooxygenases.

Stereoselective Synthesis and Chiral Control in Complex Natural Products

Many natural products, including certain isoflavonoids, possess chiral centers, and their biological activities can be highly dependent on their stereochemistry. Stereoselective synthesis aims to produce a single enantiomer with high purity, which is crucial for drug safety and efficacy.

Several methodologies are employed for stereoselective synthesis and chiral control in complex natural products:

Chiral Pool Approach: Utilizing readily available chiral building blocks as starting materials ru.ac.za.

Asymmetric Catalysis: Involving metal-catalyzed reactions in the presence of chiral ligands or organocatalysis ru.ac.za. Examples include asymmetric transfer hydrogenation.

Chiral Auxiliaries: Temporarily attaching a chiral compound to the substrate to direct the stereochemical outcome of a reaction, which can then be removed and recycled.

Asymmetric Biaryl Coupling: Methods like the SₙAr reaction or oxidative couplings of phenols and naphthols can be used to generate chiral biaryl bonds, relevant for certain natural products.

While this compound's specific stereochemistry is not detailed in the search results, the principles of stereoselective synthesis are broadly applicable to isoflavonoids, especially isoflavanones and pterocarpans, which can be synthesized stereoselectively ru.ac.za. The importance of obtaining enantiomerically pure forms is highlighted due to their distinct pharmacological properties.

Development of Chemical Derivatives and Prodrugs of this compound

The development of chemical derivatives and prodrugs of natural products like this compound is a strategy to enhance their physicochemical properties, improve bioavailability, or modify their biological activity. Chemical synthesis facilitates this structural diversification.

For prenylated isoflavonoids, such as Erysubin A and Erysubin F, which share core structural motifs with this compound, key synthetic steps like prenylation are crucial for their formation and can be seen as a form of chemical modification. Prenylation, the introduction of a prenyl (3-methylbut-2-enyl) group, can significantly influence lipophilicity and bioactivity.

General strategies for developing derivatives involve modifying the core chemical structure by introducing various substituents or functional groups. This can lead to compounds with altered solubility, stability, or target specificity. While specific derivatives or prodrugs of this compound were not explicitly detailed in the provided search results, the general principles of derivative synthesis, as applied to other isoflavonoids, would involve:

Modification of Hydroxyl Groups: Isoflavones often possess multiple hydroxyl groups that can be modified through alkylation, acylation, or glycosylation to alter their polarity and metabolic stability.

Introduction of Prenyl Groups: As seen with related erysubins, the introduction or modification of prenyl groups can be a key strategy for diversification.

Ring System Modifications: Alterations to the isoflavone backbone itself, though more complex, could lead to novel derivatives.

The objective of such modifications is often to optimize properties for specific applications, such as improving absorption, reducing metabolism, or enhancing target interaction.

Methods for Scale-Up and Process Optimization in this compound Synthesis

Scaling up the synthesis of complex natural products like this compound from laboratory to industrial production requires careful consideration of process optimization to ensure efficiency, reproducibility, and cost-effectiveness.

Key aspects and techniques for scale-up and process optimization include:

Identifying and Analyzing Current Processes: Thoroughly documenting existing synthetic steps, identifying bottlenecks, and measuring performance metrics are crucial initial steps.

Streamlining Workflows: Simplifying steps, eliminating redundancies, and improving communication within the synthesis process are essential for efficiency.

Automation and Technology Integration: Automating tasks and leveraging technology can significantly improve efficiency and consistency, especially in large-scale operations.

Process Standardization: Developing and implementing standardized procedures ensures consistency and reproducibility across different scales and batches.

Reactor Design and Operation: Scaling up involves transitioning from small laboratory glassware to larger reactors (e.g., from 1,000 mL to 500 L or 1,500 L), requiring careful monitoring of parameters like temperature increase during reactions and adjustment of operating conditions.

Purification Methods: Optimizing purification techniques for large volumes, such as distillation at low pressure, chromatography, and recrystallization, is critical for obtaining high purity products at scale.

Continuous Improvement (Kaizen): Process optimization is an ongoing effort that requires continuous evaluation, monitoring, and refinement as market conditions and business operations evolve.

Data-Driven Methodologies: Techniques like Lean Six Sigma, which focus on eliminating waste and improving quality through data analysis, can be applied to chemical synthesis processes.

Safety and Environmental Considerations: Ensuring a smooth and safe scale-up process, including addressing potential hazards and waste management, is paramount.

For this compound, applying these principles would involve optimizing each synthetic step, from the preparation of chalcone or deoxybenzoin precursors to the final purification of the isoflavone. This would encompass selecting the most efficient reagents, minimizing reaction times, maximizing yields, and developing robust and reproducible work-up procedures suitable for larger scales.

Preclinical Evaluation and Potential Therapeutic Applications of Erysubin B

In Vitro Pharmacological Profiling and Mechanistic Investigations

In vitro studies are fundamental for understanding the molecular mechanisms and initial biological activities of a compound. These investigations often involve cell-based assays and enzyme inhibition studies to determine efficacy and selectivity.

Cell-Based Assays for Efficacy and Selectivity

Enzyme Inhibition Assays and Receptor Binding Studies

Erysubin B, when studied alongside Erysubin A, has been reported to exhibit non-competitive inhibition of α-glucosidase nih.gov. This enzyme is a known target for managing conditions such as type 2 diabetes mellitus and obesity nih.gov.

Table 1: Enzyme Inhibition Activity of this compound

CompoundEnzyme TargetInhibition Type
This compoundα-glucosidaseNon-competitive nih.gov

Regarding protein tyrosine phosphatase 1B (PTP1B) inhibition, a target enzyme for anti-diabetic and anti-obesity agents easychem.org, some pterocarpans, a class structurally related to isoflavonoids, are considered potential PTP1B inhibitors easychem.orgnih.gov. For example, Erysubin F has shown PTP1B-inhibitory activity nih.gov. Additionally, a prenylated isoflavonoid (B1168493) (compound 41) and Erythraddison III, both from Erythrina addisoniae, demonstrated PTP1B inhibitory activity with an IC50 of 4.6 µM researchgate.net. While these studies indicate a potential for compounds within the Erythrina genus to inhibit PTP1B, direct inhibitory data for this compound itself against PTP1B are not explicitly detailed in the current literature.

Receptor binding studies are crucial for elucidating how compounds interact with specific biological targets. These assays, such as competitive ligand binding assays and radioligand assays, are widely used to determine the affinity of a compound for a receptor researchgate.netfluoroprobe.comnih.gov. Certain prenylated flavonoids have shown binding to the estrogen receptor, indicating potential estrogen-like activities nih.govontosight.ai. However, specific receptor binding data for this compound are not currently documented.

In Vivo Efficacy Models for Disease Intervention

In vivo efficacy models, primarily utilizing animal subjects, are indispensable for evaluating the therapeutic potential of compounds in complex biological systems, bridging the gap between in vitro findings and clinical application. These models allow for the assessment of a compound's effects within a living organism, considering factors like systemic exposure, metabolism, and interactions with various physiological systems.

Animal Models of Infection, Inflammation, and Cancer

While animal models are widely employed to study various diseases, including infections, inflammation, and cancer, direct in vivo efficacy data specifically for this compound are not extensively reported in the current scientific literature. Animal models are critical for understanding disease pathophysiology and for the preclinical validation of therapeutic interventions nih.gov. For instance, mouse models are frequently used to investigate chronic inflammatory human diseases and their progression to conditions like liver cancer. Inflammation is recognized as a significant factor in all stages of tumor development, from initiation to metastasis, and influences responses to therapy. Similarly, animal models are vital for testing interventions against infectious diseases, providing proof of concept for how pathogens transmit or cause disease, and evaluating potential treatments.

Evaluation of Efficacy in Relevant Pathophysiological Contexts

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and Pharmacokinetic Studies

Predictive ADMET and pharmacokinetic (PK) studies are crucial early in drug discovery to understand how a compound behaves within the body and to identify potential liabilities, thereby reducing the risk of failure in later development stages nih.gov. These studies assess the absorption of a compound into the bloodstream, its distribution to various tissues, its metabolic transformation, its excretion from the body, and its potential toxicity.

While the general principles and in silico tools for ADMET and PK prediction are well-established and applied to flavonoids from the Erythrina genus, specific ADMET and pharmacokinetic profiles for this compound (PubChem CID: 6436173) are not detailed in the currently available research. In silico methods, often employing platforms like pkCSM and SwissADME, are used to predict various pharmacokinetic properties, including human intestinal absorption, plasma protein binding, and metabolic stability. For instance, other flavonoids from Erythrina, such as erystagallin B, have been predicted to possess favorable pharmacokinetic properties, and compounds like orientanol E and erycaffra F have shown good absorption profiles. Lipophilicity is a key physicochemical parameter that significantly influences a drug's absorption, distribution, metabolism, and excretion. The absence of specific reported ADMET and PK data for this compound suggests that further dedicated studies would be necessary to fully characterize its disposition in biological systems.

Computational and Experimental Approaches for Pharmacokinetic Profile

Understanding the pharmacokinetic (PK) profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is crucial in preclinical evaluation. Both computational and experimental approaches are employed to predict and characterize these properties for compounds like this compound.

Computational Approaches: Computational methods, often referred to as in silico models, play a significant role in the early prediction of ADME properties, thereby guiding drug design and optimization. These models leverage the correlation between a compound's chemical structure and its pharmacokinetic behavior. For instance, Lipinski's Rule of Five is a widely used guideline that predicts oral bioavailability based on molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Prenylation, a characteristic feature of this compound, is known to enhance lipophilicity, which can influence its absorption and distribution researchgate.net.

Computational tools can predict various ADME parameters, including plasma protein binding, cell-membrane permeability (e.g., using Caco-2 cell line models for intestinal absorption), and metabolic stability in liver microsomes. Docking studies and molecular mechanics with generalized Born and surface area continuum solvation (MM-GBSA) analysis are also used to investigate interactions with proteins like human serum albumin (HSA), which acts as a major drug transporter in the blood and affects ADMET properties.

Experimental Approaches: Experimental ADME studies provide quantitative data on a compound's disposition within a biological system. In vitro assays are commonly used to assess permeability, metabolic stability, and plasma protein binding. For example, permeability assessment in cell lines like Caco-2 can model intestinal absorption, while metabolic stability can be predicted using human liver microsomes. Plasma protein binding assays help understand how a molecule's binding to plasma proteins affects its in vivo potency.

For a comprehensive understanding, in vivo ADME studies are conducted, often using radiolabeled compounds, to provide quantitative information on the rate and extent of metabolism, routes of excretion, and circulating metabolites. These studies can be performed in various animal models and involve techniques such as mass balance studies, quantitative tissue distribution, and metabolite profiling and identification. While specific experimental ADME data for this compound are not detailed in the provided search results, these are the standard experimental approaches that would be applied in its preclinical evaluation.

Understanding Drug-Target Interactions and Binding Affinity

Understanding how a drug candidate interacts with its biological targets and the strength of these interactions (binding affinity) is fundamental to elucidating its mechanism of action and therapeutic potential.

Identified Drug-Target Interactions and Mechanisms: While direct, detailed drug-target interaction data specifically for this compound are limited in the provided information, insights can be drawn from related prenylated isoflavonoids. For instance, Erysubin A, a closely related compound, has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, through a noncompetitive binding mechanism researchgate.net. It has also demonstrated the ability to stimulate insulin (B600854) secretion from pancreatic islets researchgate.net. Furthermore, Erysubin A exhibits cytotoxic effects against cancer cells and possesses antibacterial properties researchgate.net. Another related isoflavonoid, Erysubin E, has demonstrated antioxidant and anticancer activities, and computational studies have indicated its interaction with specific amino acid residues (LYS133, SER245, SER246, and ASP168) through hydrogen bonds and π-anion interactions frontiersin.org. These findings suggest that this compound, as a member of this class, may exert its biological activities through similar mechanisms, potentially involving enzyme inhibition or modulation of cellular pathways.

Binding Affinity Determination: Both computational and experimental methods are employed to determine drug-target binding affinity.

Computational Methods: In silico approaches, such as molecular docking studies, are widely used to predict the binding modes and affinities of compounds to their target proteins. These methods simulate the interaction between a ligand (like this compound) and a protein's active site, estimating the stability of the resulting complex. Advanced computational models, including deep learning networks and transformer-based architectures, are increasingly being developed for drug-target interaction prediction and binding affinity estimation, even in the absence of known protein structures. These models utilize representations of drugs and targets to predict interactions and can provide insights into the interpretability of these interactions.

Experimental Methods: Experimentally, binding affinity is typically determined through various in vitro assays that measure the strength of the interaction between the compound and its target. These assays can include biochemical activity assays, cell-based assays, and techniques that quantify the inhibition of enzyme activity or modulation of protein function wikipedia.org. Structure-activity relationship (SAR) studies, which involve synthesizing and testing closely related compounds, are crucial for understanding how structural modifications influence binding affinity and biological activity wikipedia.org.

Considerations for Drug Development and Lead Optimization from Natural Product Scaffolds

Natural products, including prenylated isoflavonoids like this compound, are highly valued in drug discovery due to their unique biological, structural, and chemical diversity wikipedia.org. They often contain "privileged scaffolds"—chemical structures that have evolved under selective pressure to interact potently and selectively with a wide array of biological targets wikipedia.orgnih.gov.

Challenges and Opportunities: Developing drugs from natural products presents both challenges and opportunities. A primary challenge is the often low quantities of target compounds found in natural sources, necessitating complex and resource-intensive extraction and isolation processes wikipedia.org. However, the inherent biological prevalidation of natural product scaffolds is a significant advantage, as they have already demonstrated interactions with biological systems nih.gov.

Lead Optimization Strategies: Lead optimization is a critical phase in drug discovery aimed at refining lead compounds to enhance their pharmacological profile and drug-like properties, including efficacy, selectivity, and pharmacokinetics. For natural product scaffolds like this compound, this process often involves:

Chemical Modification and Structure-Activity Relationship (SAR) Analysis: Medicinal chemists systematically modify the chemical structure of the natural product scaffold and evaluate the impact on biological activity and ADME properties wikipedia.org. This iterative process, guided by SAR analysis, helps identify key structural features responsible for desired effects and allows for the improvement of drug-like characteristics wikipedia.org.

Multi-parameter Optimization: Lead optimization is a multi-parameter optimization problem, where improvements in one property (e.g., potency) should ideally not compromise other essential properties (e.g., solubility or metabolic stability). Computational methods, including AI, are increasingly employed to assist in this multi-parameter optimization by predicting the effects of structural modifications.

The continued exploration of natural products like this compound, combined with advanced computational and experimental techniques, offers a promising avenue for the discovery and development of novel therapeutic agents wikipedia.org.

Future Directions and Emerging Research Avenues for Erysubin B

Exploration of Novel Biological Activities and Therapeutic Indications

Erysubin B has demonstrated antioxidant activity [search result 3 from previous step], suggesting its potential in mitigating oxidative stress-related conditions. A notable area of interest lies in its observed noncompetitive inhibition of the α-glucosidase enzyme and its capacity to stimulate insulin (B600854) secretion from pancreatic islets [search result 5 from previous step]. These findings position this compound as a candidate for further investigation into its role in managing diabetes [search result 5 from previous step].

While some general antibacterial properties have been attributed to isoflavonoids, including this compound [search result 3 from previous step], specific studies on this compound have indicated a lack of significant antibacterial activity below a concentration of 25 mg/L against certain tested organisms, such as Methicillin-resistant Staphylococcus aureus (MRSA) [search result 12 from previous step]. This highlights the need for more targeted and comprehensive screening against a broader spectrum of pathogens and at varying concentrations to fully delineate its antimicrobial profile. Beyond these, the broader class of prenylated isoflavones, to which this compound belongs, has shown promise in targeting neurodegenerative diseases, including through BACE1 inhibition, and in anticancer research . This suggests potential avenues for exploring novel therapeutic indications for this compound itself.

Advanced Mechanistic Elucidation Studies at the Molecular and Cellular Level

Understanding the precise molecular and cellular mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent. For its α-glucosidase inhibitory activity, the mechanism has been identified as noncompetitive [search result 5 from previous step]. Further studies are needed to map the exact binding sites and conformational changes induced by this compound on the enzyme.

For its other observed activities, such as antioxidant properties, detailed mechanistic studies are still emerging. Generally, prenylated (iso)flavonoids can act by disrupting bacterial membranes or by interfering with specific biochemical pathways, potentially leading to enzyme inhibition or alterations in gene expression . Future research should employ advanced techniques such as affinity purification-mass spectrometry (AP-MS) combined with competitive binding assays, followed by bioinformatic analysis using databases like STRING, to identify and validate direct molecular targets. Validation of these targets can be further achieved through methods like siRNA silencing and phenotypic rescue experiments . Such studies will provide a comprehensive understanding of this compound's interactions within complex biological systems.

Target Identification and Validation for Precision Therapeutic Interventions

The identification of specific molecular targets is paramount for developing precision therapeutic interventions. As established, α-glucosidase serves as a validated molecular target for this compound, underpinning its potential anti-diabetic effects [search result 5 from previous step].

For other potential therapeutic areas, such as antibacterial applications, the ATPase domain of DNA gyrase B has been identified as a promising target protein for antibiotic development within the broader class of flavonoids from the Erythrina genus mdpi.com. While this compound's direct activity against this target requires further investigation, exploring its interaction with such validated bacterial targets could lead to the development of more selective and potent antibacterial agents. The broader challenges in drug development, including the lack of clearly defined targets and biomarkers for many conditions, underscore the importance of robust target identification and validation studies for this compound nih.gov.

Biosynthetic Engineering and Metabolic Pathway Manipulation for Enhanced Production or Diversity

This compound, as a prenylated isoflavonoid (B1168493) [search result 3 from previous step], is a product of complex biosynthetic pathways. Research into biosynthetic engineering and metabolic pathway manipulation offers avenues for enhanced production and the creation of novel derivatives. The biosynthesis of prenylated isoflavonoids typically involves prenyltransferases .

Heterologous biosynthesis, particularly in microbial hosts like Escherichia coli, presents a sustainable alternative for producing prenylflavonoids [search result 18 from previous step]. This approach often utilizes enzymes such as dimethylallyltryptophan synthase prenyltransferases (DMATS) and pathways like the isopentenol (B1216264) utilization pathway (IUP) for the efficient synthesis of dimethylallyl diphosphate (B83284) (DMAPP), a key precursor for prenylation [search result 18 from previous step]. Applying these advanced genome mining and engineering strategies could lead to more efficient and scalable production of this compound, as well as enable the generation of diverse prenylated analogues with potentially improved properties nih.gov.

Development of Potent and Selective this compound Analogues with Improved Pharmacological Properties

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifications to a molecule's structure influence its biological activity and selectivity oncodesign-services.com. For prenylated isoflavonoids, it has been observed that prenylation can correlate with increased cytotoxicity in cancer cell lines, while the positioning of methoxy (B1213986) groups can impact membrane permeability and aqueous solubility . Furthermore, the presence and position of hydroxyl groups in rings A and B of the isoflavonoid scaffold are associated with enhanced antibacterial activity mdpi.com.

These SAR principles can guide the rational design and synthesis of this compound analogues. Synthetic methodologies, such as oxidative rearrangement/cross metathesis, which have been successfully employed for the synthesis of other prenylated isoflavones like Erysubin F, can be adapted to create novel this compound derivatives [search result 5 from previous step, search result 23 from previous step]. The goal is to develop analogues with enhanced potency, improved selectivity for specific targets, better pharmacokinetic profiles, and reduced off-target effects, thereby maximizing their therapeutic potential.

Clinical Translation Potential and Associated Challenges

The journey from natural product discovery to a clinically approved drug is a lengthy, complex, and costly process, often characterized by a high rate of attrition in clinical trials nih.govmdpi.comfrontiersin.org. For this compound, as with many natural products, significant challenges must be addressed for successful clinical translation. These include overcoming technical barriers in screening, isolation, characterization, and optimization nih.gov.

Specific hurdles encompass the lack of predictive validity of current animal models, insufficient understanding of the underlying mechanisms of disease, patient heterogeneity, and navigating complex regulatory pathways nih.gov. Furthermore, while Erythrina suberosa extracts have shown promising biological activities, more extensive preclinical studies are necessary to fully validate the effects of its individual constituents, including this compound, before they can be advanced to clinical trials [search result 13 from previous step]. Addressing these challenges will require innovative approaches and substantial investment in rigorous preclinical and clinical research.

Promotion of Interdisciplinary Research Collaborations

The multifaceted nature of drug discovery and development necessitates a highly collaborative environment. Inadequate collaboration between academia, industry, and government entities has been identified as a significant bottleneck in the drug development pipeline nih.gov. For this compound, fostering strong interdisciplinary research collaborations is crucial. This involves bringing together experts from diverse fields such as organic chemistry for analogue synthesis, molecular biology and biochemistry for mechanistic elucidation and target validation, pharmacology for in vitro and in vivo efficacy studies, and bioinformatics for data analysis and predictive modeling. Such collaborative efforts, particularly within the framework of model-informed drug discovery and development (MID3), are essential to accelerate the translation of promising natural compounds like this compound from bench to bedside mdpi.com.

Q & A

Q. Methodological Steps :

  • Literature Review : Identify gaps in existing studies on this compound’s biochemical pathways, focusing on under-explored targets (e.g., kinase inhibition vs. receptor modulation) .
  • Hypothesis Development : Frame a testable question, such as, “Does this compound modulate [specific pathway] via [target protein] in [cell type] under [condition]?” Ensure variables (e.g., concentration, exposure time) are measurable .
  • Feasibility Check : Validate data availability for controls (e.g., baseline enzyme activity assays) and align with experimental tools (e.g., CRISPR knockouts for target validation) .

(Basic) What experimental design principles ensure validity in this compound's pharmacological studies?

Q. Key Considerations :

  • Control Groups : Include positive/negative controls (e.g., known agonists/antagonists) to isolate this compound’s effects .
  • Replication : Use triplicate samples for dose-response curves to account for biological variability .
  • Blinding : Implement double-blind protocols in animal studies to minimize observer bias .
  • Instrument Calibration : Standardize equipment (e.g., HPLC for purity analysis) to ensure precision .

(Advanced) How to resolve contradictions between in vitro and in vivo efficacy data for this compound?

Q. Analytical Framework :

Identify Confounders : Assess differences in bioavailability (e.g., plasma protein binding in vivo) or metabolic degradation .

Iterative Testing : Use ex vivo models (e.g., perfused organs) to bridge in vitro and in vivo conditions .

Multivariate Analysis : Apply Lasso regression to isolate variables (e.g., dosage, administration route) impacting efficacy discrepancies .

(Advanced) Which statistical methods are suitable for analyzing dose-response relationships in this compound toxicity studies?

Q. Methodology :

  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to determine EC₅₀/IC₅₀ values .
  • ANOVA with Post Hoc Tests : Compare toxicity across dosage tiers (e.g., Tukey’s HSD for pairwise differences) .
  • Survival Analysis : Use Kaplan-Meier curves for longitudinal toxicity in animal models .

(Basic) What characterization techniques are essential for confirming this compound's structural integrity?

Q. Required Protocols :

  • Spectroscopic Analysis : NMR (¹H/¹³C) and FT-IR for functional group verification .
  • Chromatography : HPLC-MS to confirm purity (>95%) and detect degradation products .
  • Crystallography : X-ray diffraction for 3D structure validation in novel derivatives .

(Advanced) How to integrate multi-omics data to elucidate this compound's polypharmacology?

Q. Interdisciplinary Approach :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Proteomics : SILAC labeling to quantify target protein expression changes .
  • Network Pharmacology : Use STRING or KEGG databases to map interaction networks .

(Basic) Best practices for ensuring reproducibility in this compound synthesis protocols

Q. Guidelines :

  • Detailed Documentation : Specify reaction conditions (e.g., solvent purity, temperature gradients) in supplementary materials .
  • Batch Testing : Validate synthesis consistency across ≥3 independent batches via melting point and NMR .
  • Open Data : Deposit raw spectra and chromatograms in repositories like Zenodo for peer validation .

(Advanced) How to design longitudinal studies assessing this compound's chronic exposure effects?

Q. Design Elements :

  • Time-Point Stratification : Collect data at intervals (e.g., 0, 30, 90 days) to track cumulative toxicity .
  • Endpoint Selection : Include biomarkers (e.g., liver enzymes, inflammatory cytokines) and histopathology .
  • Ethical Oversight : Follow ARRIVE guidelines for humane endpoints in animal studies .

(Advanced) Computational approaches to model this compound's target binding kinetics

Q. Tools and Workflows :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) to estimate binding free energy .
  • QSAR Modeling : Build predictive models using descriptors like logP and polar surface area .
  • Docking Software : Use AutoDock Vina to screen against off-target receptors (e.g., CYP450 isoforms) .

(Basic) Ethical considerations in preclinical research involving this compound

Q. Compliance Checklist :

  • IACUC/IRB Approval : Secure protocol approvals for animal/human tissue studies .
  • Data Transparency : Disclose conflicts of interest (e.g., funding sources) in publications .
  • Waste Management : Follow EPA guidelines for chemical disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.